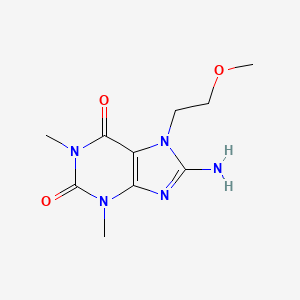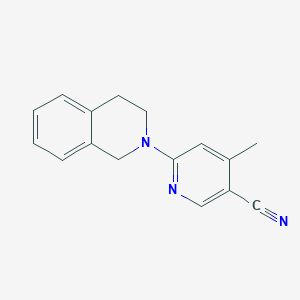
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a tetrahydronaphthalene core with an ethyl group and a pyridin-3-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of 2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.
Substitution: The ethyl group or the pyridin-3-yl substituent can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce 1-ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-(pyridin-2-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-Ethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-Methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness
1-Ethyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridin-3-yl group and the presence of the ethyl group can affect the compound’s ability to interact with molecular targets, making it distinct from similar compounds with different substitution patterns.
Propiedades
Número CAS |
93406-29-2 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
1-ethyl-2-pyridin-3-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C17H19NO/c1-2-17(19)15-8-4-3-6-13(15)9-10-16(17)14-7-5-11-18-12-14/h3-8,11-12,16,19H,2,9-10H2,1H3 |
Clave InChI |
QNUBWJVIBCWFKM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(CCC2=CC=CC=C21)C3=CN=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)


![6-Methyl-9-(pyridin-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B11863839.png)
![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)






